molecular formula C25H25N3O4S B4331417 1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE

1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE

Cat. No.: B4331417
M. Wt: 463.6 g/mol
InChI Key: GZWPPBWKZXMIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzylthio, benzoyl, methoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzylthio intermediate: This can be achieved by reacting benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide.

    Acylation of the intermediate: The benzylthio intermediate is then acylated using benzoyl chloride to form the benzylthio benzoyl compound.

    Nitration and methoxylation: The benzoyl compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids, followed by methoxylation using methanol and a suitable catalyst.

    Piperazine ring formation: Finally, the substituted benzoyl compound is reacted with piperazine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(benzylthio)benzoyl]-4-(4-nitrophenyl)piperazine: Similar structure but lacks the methoxy group.

    1-[2-(benzylthio)benzoyl]-4-(4-methoxyphenyl)piperazine: Similar structure but lacks the nitro group.

    1-[2-(benzylthio)benzoyl]-4-(4-chlorophenyl)piperazine: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

1-[2-(BENZYLSULFANYL)BENZOYL]-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2-benzylsulfanylphenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-32-20-11-12-22(23(17-20)28(30)31)26-13-15-27(16-14-26)25(29)21-9-5-6-10-24(21)33-18-19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWPPBWKZXMIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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